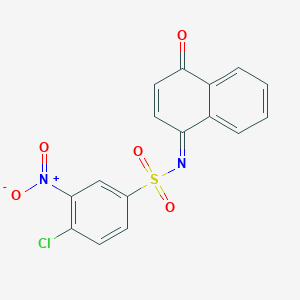
(NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class This compound is characterized by its complex structure, which includes a chloro, nitro, and oxonaphthalenylidene group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the condensation of the resulting intermediate with 4-oxonaphthalen-1-ylidene to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted benzenesulfonamides with different functional groups.
Scientific Research Applications
(NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the sulfonamide moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-ethoxy-N-(4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide
- 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
Uniqueness
(NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study for various applications.
Properties
IUPAC Name |
(NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9H/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYOCKRELNXJC-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5753469.png)
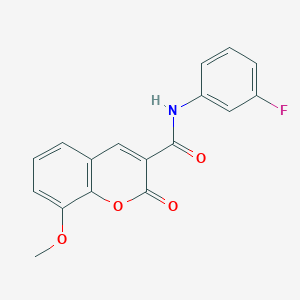
METHANONE](/img/structure/B5753484.png)
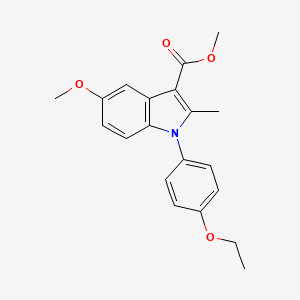
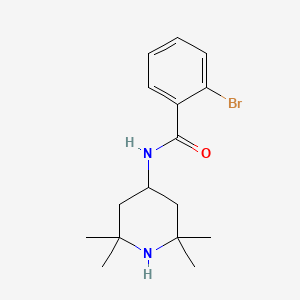
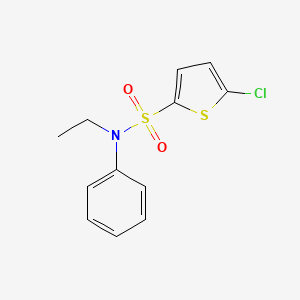
![N-cyclohexyl-4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B5753534.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B5753556.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)
![1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one](/img/structure/B5753574.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)
